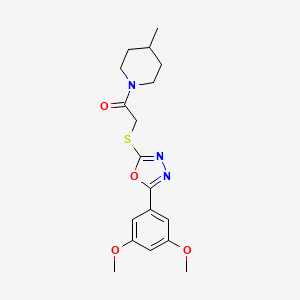

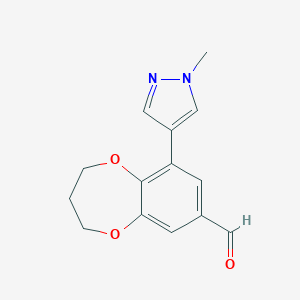

6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a methyl group at the 1-position . The compound also contains a benzodioxepine moiety, which is a type of seven-membered heterocyclic compound containing two oxygen atoms . The benzodioxepine is substituted with a carbaldehyde group at the 8-position .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The presence of the pyrazole and benzodioxepine rings would likely impart significant aromatic character to the molecule . The carbaldehyde group would likely be a site of high electron density and could be involved in various chemical reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the benzodioxepine ring, and the carbaldehyde group . The pyrazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions . The benzodioxepine ring could also participate in various reactions, particularly those involving the oxygen atoms . The carbaldehyde group could be involved in various reactions, including nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of multiple rings and functional groups could result in a relatively high molecular weight . The compound could have significant polarity due to the presence of the carbaldehyde group and the oxygen atoms in the benzodioxepine ring .Mechanism of Action

Target of Action

It’s worth noting that compounds containing a pyrazole moiety, such as this one, have been found to interact with a variety of biological targets .

Mode of Action

Compounds with similar structures have been found to inhibit certain types of enzymes, such as cytochrome p450 . This inhibition could potentially lead to changes in cellular signaling and metabolism.

Biochemical Pathways

If it does indeed inhibit cytochrome p450 enzymes, it could affect a wide range of biochemical pathways, as these enzymes are involved in the metabolism of various endogenous and exogenous compounds .

Pharmacokinetics

It’s known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy

Result of Action

If it does inhibit cytochrome p450 enzymes, it could potentially alter the metabolism of other drugs or endogenous compounds, leading to changes in cellular function .

properties

IUPAC Name |

6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-16-8-11(7-15-16)12-5-10(9-17)6-13-14(12)19-4-2-3-18-13/h5-9H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZKMSFWTWYREZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C3C(=CC(=C2)C=O)OCCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-diethylphenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2900653.png)

![Tert-butyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}carbamate](/img/structure/B2900657.png)

![3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2900658.png)

![3-benzyl-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2900660.png)

![8-((4-Methoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2900663.png)

![6-((5-Ethylthiophen-2-yl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2900665.png)

![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2900666.png)